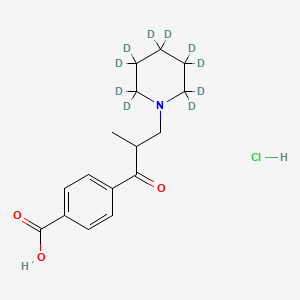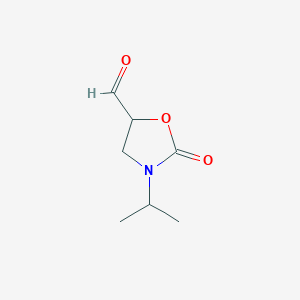
2-(3-Carbamoyl-1-((6-chloropyridin-3-yl)methyl)ureido)ethanesulfonic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Carbamoyl-1-((6-chloropyridin-3-yl)methyl)ureido)ethanesulfonic Acid is a complex organic compound with a unique structure that includes a chloropyridine moiety, a carbamoyl group, and an ethanesulfonic acid group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Carbamoyl-1-((6-chloropyridin-3-yl)methyl)ureido)ethanesulfonic Acid typically involves multiple steps, starting with the preparation of the chloropyridine intermediate. This intermediate is then reacted with a carbamoylating agent to introduce the carbamoyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar steps to the laboratory synthesis, with optimizations for yield and purity. This may include the use of specialized equipment and reagents to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Carbamoyl-1-((6-chloropyridin-3-yl)methyl)ureido)ethanesulfonic Acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives .
Aplicaciones Científicas De Investigación
2-(3-Carbamoyl-1-((6-chloropyridin-3-yl)methyl)ureido)ethanesulfonic Acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or protein binding.
Mecanismo De Acción
The mechanism of action for 2-(3-Carbamoyl-1-((6-chloropyridin-3-yl)methyl)ureido)ethanesulfonic Acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and altering their activity .
Comparación Con Compuestos Similares
Similar Compounds
4-chloropyridine: Another chloropyridine derivative with different functional groups.
3-bromo-1-(3-chloropyridin-2-yl)urea: A compound with a similar structure but different substituents.
Uniqueness
2-(3-Carbamoyl-1-((6-chloropyridin-3-yl)methyl)ureido)ethanesulfonic Acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
1418095-27-8 |
|---|---|
Fórmula molecular |
C10H13ClN4O5S |
Peso molecular |
336.75 g/mol |
Nombre IUPAC |
2-[carbamoylcarbamoyl-[(6-chloropyridin-3-yl)methyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C10H13ClN4O5S/c11-8-2-1-7(5-13-8)6-15(3-4-21(18,19)20)10(17)14-9(12)16/h1-2,5H,3-4,6H2,(H,18,19,20)(H3,12,14,16,17) |
Clave InChI |
UCZRQNICFJGZAI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1CN(CCS(=O)(=O)O)C(=O)NC(=O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(1R-endo)-8-Methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester (2R,3R)-2,3-Dihydroxybutanedioate](/img/structure/B13436848.png)
![alpha-[2-(4-Chlorophenyl)-2-oxoethyl]-alpha-phenyl-1H-1,2,4-triazole-1-propanenitrile](/img/structure/B13436859.png)
![[1-Methyl-4-(2,3,4,5,6-pentadeuteriophenyl)-3-prop-2-enylpiperidin-4-yl] propanoate;hydrochloride](/img/structure/B13436863.png)


![(2S,4R)-4-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13436878.png)



![3-(Trifluoromethyl)benzo[b]thiophene-6-carbaldehyde](/img/structure/B13436906.png)
